1-Methylphosphirane

描述

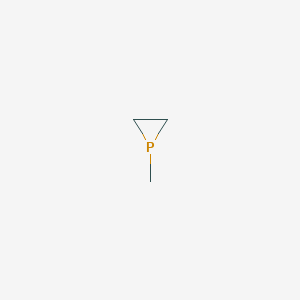

Structure

2D Structure

属性

CAS 编号 |

21658-91-3 |

|---|---|

分子式 |

C3H7P |

分子量 |

74.06 g/mol |

IUPAC 名称 |

1-methylphosphirane |

InChI |

InChI=1S/C3H7P/c1-4-2-3-4/h2-3H2,1H3 |

InChI 键 |

CXYFGXNSRDSPQE-UHFFFAOYSA-N |

规范 SMILES |

CP1CC1 |

产品来源 |

United States |

相似化合物的比较

Reactivity in Nucleophilic Substitution Reactions

1-Methylphosphirane exhibits distinct reactivity compared to analogous phosphiranes, particularly in nucleophilic substitution at the phosphorus atom. Key findings include:

- Rate Constants : The reaction of this compound with dimethylphosphide (PMe⁻₂) proceeds via attack at phosphorus, yielding Me₂P-PMe⁻ and ethylene. The rate constant (k = 1.1 × 10¹³ L mol⁻¹ s⁻¹ at 25°C) is seven orders of magnitude higher than for mechanisms involving carbon attack .

- Comparison with 1-Phenylphosphirane: Experimental studies on 1-phenylphosphirane show analogous reactivity trends, with nucleophilic substitution favoring phosphorus over carbon.

Table 1: Kinetic Parameters for Nucleophilic Substitution in Phosphiranes

Conformational and Configurational Properties

The methyl substituent in this compound significantly impacts conformational equilibria in polymer derivatives:

- Polymer Flexibility : Poly(this compound) exhibits distinct conformational entropy (Sconf) compared to poly(1-phenylphosphirane). The methyl group reduces steric hindrance, enabling greater rotational freedom in the polymer backbone .

- Comparison with Poly(N-methylethylene imine) (PMEI) : PMEI, a structurally similar polycation, has a higher Sconf (24.3 J K⁻¹ mol⁻¹) than poly(ethylene oxide) (PEO, 17.8 J K⁻¹ mol⁻¹) in aqueous solutions. This suggests that this compound-derived polymers may exhibit enhanced flexibility compared to other hydrophilic polymers .

Table 2: Conformational Entropy of Polymers

| Polymer | Sconf (J K⁻¹ mol⁻¹) | Reference |

|---|---|---|

| Poly(this compound) | Not explicitly reported | |

| Poly(1-phenylphosphirane) | Lower than methyl analog | |

| PMEI | 24.3 | |

| PEO | 17.8 |

Photochemical Behavior in Transition Metal Complexes

This compound forms stable complexes with transition metals, such as tungsten pentacarbonyl (W(CO)₅). Key comparisons include:

- Ligand Dissociation Pathways: Irradiation of this compound-W(CO)₅ in inert matrices (argon/xenon) results in equatorial CO ligand dissociation, forming cis-W(CO)₄-phosphirane. In CO matrices, phosphine dissociation dominates .

- Comparison with Other Phosphirane Complexes : While direct data on analogous complexes (e.g., 1-phenylphosphirane-W(CO)₅) are lacking, the methyl group’s smaller size likely reduces steric constraints during ligand dissociation compared to bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。